

Application Note: Determination of Fosfestrol Concentration using UV Spectrophotometry

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Introduction

Fosfestrol, a synthetic estrogen analogue, is a critical therapeutic agent in the management of advanced prostate cancer.[1][2] Accurate and reliable quantification of **Fosfestrol** in bulk drug and pharmaceutical formulations is paramount for ensuring its quality, safety, and efficacy. This application note details a validated UV spectrophotometric method for the rapid and cost-effective determination of **Fosfestrol** concentration. The method is simple, precise, and accurate, making it suitable for routine quality control analysis.[1][2][3]

Principle

The method is based on the principle that **Fosfestrol** exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) for **Fosfestrol** in a 1:1 methanol and water solvent system is 243 nm.[1][2] [3] According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance of a sample solution at this wavelength, the concentration of **Fosfestrol** can be accurately determined.

Method Validation Summary

The UV spectrophotometric method for **Fosfestrol** determination has been validated according to the International Council for Harmonisation (ICH) Q2 guidelines, demonstrating its reliability and robustness.[1][2] The validation parameters are summarized in the tables below.



Data Presentation

Table 1: Optical Characteristics and Method Parameters

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λmax)	243 nm	[1][2][3]
Solvent	Methanol:Water (1:1 v/v)	[1][2]
Linearity Range	5 - 40 μg/mL	[1][2][3]
Regression Equation	y = 0.025x - 0.059	[1]
Correlation Coefficient (R²)	0.999	[1][2][3]

Table 2: Validation Parameters

Parameter	Value	Reference
Accuracy (% Recovery)	99.965%	[2]
Precision (%RSD)		
- Repeatability	< 1	[1][2]
- Intraday	< 1	[2]
- Interday	< 1	[2]
Limit of Detection (LOD)	0.07352 μg/mL	[1][2][3]
Limit of Quantification (LOQ)	0.2228 μg/mL	[1][2][3]

Experimental Protocols

- 1. Materials and Reagents
- Fosfestrol pure drug (Reference Standard)
- Methanol (AR grade)



- Distilled Water
- Fosfestrol tablets or formulation for analysis
- Volumetric flasks (10 mL, 100 mL)
- Pipettes
- UV-Visible Spectrophotometer (Double Beam) with 1 cm matched quartz cuvettes
- 2. Preparation of Standard Stock Solution (1000 µg/mL)
- Accurately weigh 100 mg of pure Fosfestrol.
- Transfer the weighed **Fosfestrol** into a 100 mL volumetric flask.
- Dissolve the drug in a small amount of methanol.
- Make up the volume to 100 mL with a 1:1 mixture of methanol and water. This is the primary stock solution (1000 μg/mL).[2]
- 3. Preparation of Working Standard Solution (100 µg/mL)
- Pipette 10 mL of the primary stock solution (1000 μg/mL) into a 100 mL volumetric flask.
- Dilute to the mark with a 1:1 mixture of methanol and water. This is the working standard solution (100 µg/mL).[2]
- 4. Preparation of Calibration Curve Standards (5 40 μg/mL)
- From the working standard solution (100 μ g/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.
- Dilute with the 1:1 methanol-water solvent to obtain final concentrations of 5, 10, 15, 20, 25, 30, 35, and 40 μ g/mL.
- 5. Determination of λmax
- Prepare a suitable concentration of Fosfestrol solution (e.g., 10 μg/mL).



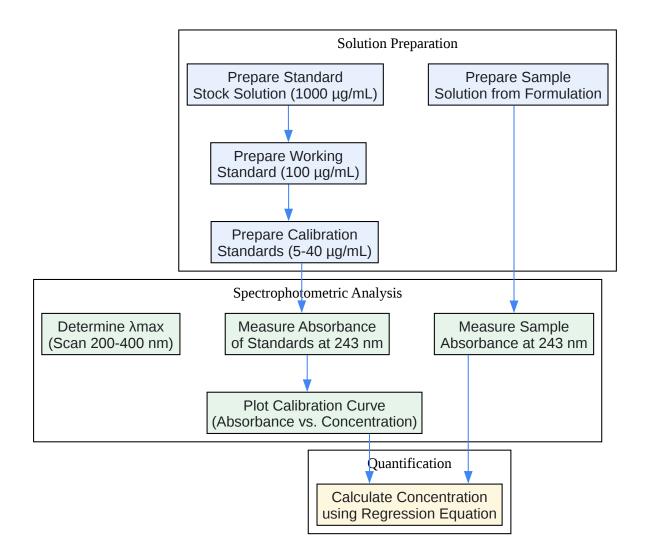
- Scan the solution over the UV range of 200-400 nm using the 1:1 methanol-water mixture as a blank.
- The wavelength at which maximum absorbance is observed is the λmax. For Fosfestrol, this is 243 nm.[1][2][3]
- 6. Construction of the Calibration Curve
- Measure the absorbance of each calibration curve standard at 243 nm against the 1:1 methanol-water blank.
- Plot a graph of absorbance (Y-axis) versus concentration in μg/mL (X-axis).
- Determine the regression equation and the correlation coefficient (R²). The R² value should be close to 0.999.[1][2][3]
- 7. Preparation of Sample Solution (from Pharmaceutical Formulation)
- Weigh and powder a sufficient number of **Fosfestrol** tablets to get an average weight.
- Take a quantity of the powder equivalent to 100 mg of Fosfestrol and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of the 1:1 methanol-water solvent and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Make up the volume to 100 mL with the same solvent.
- Filter the solution to remove any insoluble excipients.
- From the filtrate, prepare a suitable dilution to fall within the linearity range (5-40 μg/mL) and measure its absorbance at 243 nm.
- 8. Calculation of **Fosfestrol** Concentration The concentration of **Fosfestrol** in the sample solution can be calculated using the regression equation obtained from the calibration curve: y = 0.025x 0.059[1]

Where:



- y = Absorbance of the sample solution
- x = Concentration of **Fosfestrol** in μg/mL

Visualizations



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Caption: Experimental workflow for **Fosfestrol** concentration determination.



Conclusion

The described UV spectrophotometric method is a simple, rapid, accurate, and precise technique for the quantitative determination of **Fosfestrol** in bulk and pharmaceutical dosage forms.[1][2] Its cost-effectiveness and adherence to validation guidelines make it an ideal choice for routine quality control in industrial and research laboratories.[1]

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